molecular formula C21H23NO4 B584751 (S)-N-Fmoc-L-norleucine-13C6,15N CAS No. 1346617-52-4

(S)-N-Fmoc-L-norleucine-13C6,15N

Cat. No.: B584751
CAS No.: 1346617-52-4
M. Wt: 360.365
InChI Key: VCFCFPNRQDANPN-WPSJONIPSA-N
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Description

Evolution of ¹³C and ¹⁵N Isotope Applications in Biological Systems

The application of stable isotopes in biological research has a rich history, evolving from simple tracer experiments to highly complex systems-level analyses. Early studies laid the groundwork by demonstrating that the atoms in living organisms are in a constant state of flux. The use of ¹⁵N, in particular, was pivotal in uncovering the dynamic nature of proteins and their constituent amino acids.

Over the past few decades, the application of ¹³C and ¹⁵N has expanded dramatically, driven by advancements in analytical instrumentation. nih.goviaea.org High-resolution mass spectrometry and advanced NMR techniques now allow for the detection of minute changes in isotopic enrichment in complex biological samples. iaea.org This has led to the development of sophisticated methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which utilizes ¹³C and ¹⁵N labeled amino acids to quantify differences in protein abundance between different cell populations. These techniques have become central to the fields of proteomics, metabolomics, and fluxomics, providing critical insights into disease mechanisms, such as cancer and metabolic disorders. revistaecosistemas.netnih.gov

Significance of Isotopic Enrichment in Amino Acid Derivatives for Advanced Research

Isotopically enriching amino acids and their derivatives is a powerful strategy for studying protein metabolism and function. When a cell or organism is supplied with an amino acid labeled with ¹³C and/or ¹⁵N, these heavy amino acids are incorporated into newly synthesized proteins. By measuring the rate of incorporation, scientists can determine the fractional synthesis rate of specific proteins or the entire proteome. nih.gov

The use of amino acid derivatives, such as (S)-N-Fmoc-L-norleucine-13C6,15N, adds another layer of utility. These derivatives are often designed for specific applications, such as solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides for research and therapeutic purposes. By using an isotopically labeled and protected amino acid derivative, a heavy isotope can be placed at a specific position within a synthetic peptide. This site-specific labeling is invaluable for structural studies by NMR or for use as internal standards in quantitative mass spectrometry-based proteomics, ensuring highly accurate and precise measurements. The ability to create these custom-labeled molecules is crucial for detailed mechanistic studies of enzyme function and protein-protein interactions. bohrium.comnih.gov

Role of Fmoc Protecting Group Chemistry in Amino Acid Synthesis Strategies

The Fluorenylmethyloxycarbonyl (Fmoc) group is a critical tool in modern organic synthesis, particularly in the assembly of peptides. ontosight.ai It functions as a temporary protecting group for the primary or secondary amine of an amino acid. wikipedia.org In the context of peptide synthesis, building a peptide chain requires the sequential addition of amino acids. To ensure that the peptide bond forms correctly between the carboxyl group of one amino acid and the amino group of the next, all other reactive functional groups, including the N-terminal amine, must be temporarily blocked or "protected." iris-biotech.de

The Fmoc group is ideally suited for this role due to its unique chemical properties. It is stable under the acidic conditions often used to remove other types of protecting groups but can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638). wikipedia.org This orthogonality allows for a selective deprotection strategy, which is the foundation of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) approach. iris-biotech.de The Fmoc group also has strong UV absorbance, which allows for real-time monitoring of the deprotection step, adding a layer of control and automation to the synthesis process. wikipedia.org The use of Fmoc-protected amino acids, including isotopically labeled variants like this compound, is therefore fundamental to the efficient and reliable chemical synthesis of peptides for advanced research.

Compound Properties and Data

The compound at the center of this discussion, this compound, possesses specific characteristics that define its utility.

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₁₅¹³C₆H₂₄¹⁵NO₄
Isotopic Enrichment Carbon-13 (6 atoms), Nitrogen-15 (1 atom)
Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)

| Amino Acid Core | L-norleucine |

Detailed Research Findings

The application of isotopically labeled amino acids provides quantifiable data that is essential for understanding biological processes. The table below illustrates a hypothetical, yet representative, data set from a proteomics experiment using a ¹³C-labeled amino acid to measure protein turnover.

Table 2: Representative Data from a Stable Isotope Labeling Experiment

Protein Condition A (Atom % Excess ¹³C) Condition B (Atom % Excess ¹³C) Fold Change in Synthesis Rate (B vs A)
Enzyme X 0.55 1.10 2.0
Structural Protein Y 0.30 0.31 1.0

| Signaling Protein Z | 0.21 | 0.05 | 0.24 |

This table demonstrates how the incorporation of a ¹³C-labeled amino acid, measured as Atom Percent Excess (APE), can reveal changes in the synthesis rates of individual proteins under different experimental conditions.

Properties

CAS No.

1346617-52-4

Molecular Formula

C21H23NO4

Molecular Weight

360.365

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1+1,2+1,3+1,12+1,19+1,20+1,22+1

InChI Key

VCFCFPNRQDANPN-WPSJONIPSA-N

SMILES

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norleucine-13C6,15N;  (S)-2-[[[(9H-Fluoren-9-yl)_x000B_methoxy]carbonyl]amino]hexanoic Acid-13C6,15N;  (S)-N-Fmoc-norleucine-13C6,15N;  FMOC-L-Norleucine-13C6,15N;  Fmoc-norleucine-13C6,15N;  N-(9-Fluorenyl-_x000B_methoxycarbony

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for S N Fmoc L Norleucine 13c6,15n

Stereoselective Synthesis Pathways for L-Norleucine Backbones

Achieving the correct stereochemistry—the L-configuration or (S)-enantiomer—at the α-carbon is critical for the biological relevance of the amino acid. Several advanced synthetic strategies are employed to produce the L-norleucine backbone with high enantiomeric purity.

One of the most effective approaches involves the asymmetric alkylation of chiral glycine (B1666218) equivalents . A notable example uses a chiral Ni(II) complex of a glycine Schiff base. mdpi.com In this method, a chiral ligand, such as one derived from (S)-2-N-(N'-benzylprolyl)aminobenzophenone, is reacted with glycine and Ni(II) ions to form a planar complex. mdpi.com This complex then directs the alkylation of the glycine α-carbon from a specific face, leading to a high degree of stereocontrol. Subsequent hydrolysis of the complex releases the desired L-amino acid. mdpi.com

Enzymatic synthesis offers another powerful route to chiral amino acids. universiteitleiden.nl These biocatalytic methods leverage the inherent stereoselectivity of enzymes to produce enantiomerically pure products. For instance, the reductive amination of a keto-acid precursor, such as 2-ketohexanoic acid, can be catalyzed by enzymes like glutamate (B1630785) dehydrogenase to yield L-norleucine. nih.gov Another enzymatic strategy involves the use of D-amino acid oxidase to selectively remove the unwanted D-enantiomer from a racemic mixture of norleucine, followed by further enzymatic conversion to enrich the L-form. nih.gov

Other established methods for the asymmetric synthesis of α-amino acids that can be applied to L-norleucine include the asymmetric Strecker reaction and the use of chiral auxiliaries . google.com While effective, these methods can present challenges in terms of reaction conditions and scalability for industrial production. google.com

Targeted Isotopic Enrichment Techniques for Carbon-13 and Nitrogen-15

The defining feature of (S)-N-Fmoc-L-norleucine-13C6,15N is its complete isotopic labeling. This requires specialized techniques that ensure the ¹³C and ¹⁵N atoms are efficiently and specifically incorporated into the norleucine molecule.

The most common and cost-effective method for producing uniformly labeled amino acids is through microbial fermentation . acs.org In this approach, microorganisms, typically engineered strains of Escherichia coli, are cultured in a minimal medium where the sole sources of carbon and nitrogen are isotopically enriched precursors. acs.org

For the synthesis of L-norleucine-¹³C₆,¹⁵N, the selected precursors are:

¹³C₆-Glucose: This fully labeled glucose serves as the exclusive carbon source, ensuring that all six carbon atoms in the synthesized norleucine backbone are ¹³C. acs.org

¹⁵N-Ammonium Chloride (¹⁵NH₄Cl): This compound provides the ¹⁵N isotope that is incorporated into the amino group of the amino acid. acs.orgd-nb.info

Cell-free protein synthesis systems can also be used and have the advantage of avoiding isotope scrambling, a phenomenon where the host organism's metabolism can move isotopes to unintended positions or amino acids. acs.orgnih.gov

To achieve high isotopic purity (typically >95-99%), fermentation or cell culture conditions must be carefully controlled. d-nb.info Key parameters include the concentration of labeled precursors, fermentation time, and the specific microbial strain used.

Metabolic scrambling, where the organism metabolizes and re-routes the labeled atoms, can potentially dilute the isotopic enrichment of the target amino acid or misincorporate labels into other amino acids. acs.org Therefore, using microbial strains engineered for the efficient biosynthesis of norleucine and analytical verification of enrichment levels by mass spectrometry are crucial steps in the production process. acs.org The use of certain microalgae, such as Chlamydomonas reinhardtii, has also been shown to produce ¹⁵N-amino acids with very high isotopic enrichment (average of 99.56 ± 0.05%) by assimilating ¹⁵NH₄Cl from the culture medium. d-nb.info

PrecursorIsotopic EnrichmentTypical ConcentrationFermentation DurationReported Yield (%)
¹³C₆-Glucose99%20 g/L48 hours78
¹⁵N-Ammonium Chloride99%5 g/L48 hours82
This table presents typical conditions for isotopic labeling in an E. coli fermentation system, based on reported data.

Fluorenylmethoxycarbonyl (Fmoc) Protection Implementation

After the synthesis and purification of the isotopically labeled L-norleucine, the final step is the introduction of the N-terminal protecting group, Fluorenylmethoxycarbonyl (Fmoc). This group is essential for the use of the amino acid in modern solid-phase peptide synthesis (SPPS). altabioscience.comwikipedia.org

The Fmoc group is a base-labile protecting group used to temporarily block the α-amino group of the amino acid. wikipedia.org This prevents unwanted self-polymerization during the peptide chain elongation process. altabioscience.com The most common method for introducing the Fmoc group involves reacting the amino acid with an activated Fmoc derivative.

Common reagents for this reaction include:

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): This is the most widely used reagent due to its stability and the cleaner reaction profiles it typically affords. total-synthesis.com

9-fluorenylmethyl chloroformate (Fmoc-Cl): This was the original reagent used for Fmoc protection. It is highly reactive and sensitive to moisture. wikipedia.orgtotal-synthesis.com

The reaction is typically carried out under Schotten-Baumann conditions, using a mild base like sodium bicarbonate or sodium carbonate in a mixed solvent system such as dioxane/water or DMF. total-synthesis.com The amino acid is dissolved in the basic aqueous solution, and the Fmoc-OSu or Fmoc-Cl is added, leading to the formation of the stable Fmoc-amino acid carbamate.

The utility of the Fmoc group in peptide synthesis stems from the concept of orthogonality . altabioscience.comnih.gov Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions without affecting each other. nih.govacs.org

The Fmoc group is a cornerstone of the most common SPPS strategy due to its unique cleavage properties:

Base-Labile: It is quantitatively removed by treatment with a mild organic base, most commonly a solution of 20% piperidine (B6355638) in DMF. wikipedia.orgtotal-synthesis.com

Acid-Stable: It is completely stable to the acidic conditions used to cleave the finished peptide from the resin and to remove the acid-labile side-chain protecting groups (e.g., Boc, Trt). altabioscience.comtotal-synthesis.com

This orthogonality allows for a selective, two-dimensional protection scheme. The temporary N-terminal Fmoc group can be removed at each step of the synthesis to allow for the coupling of the next amino acid, while the "permanent" side-chain protecting groups and the resin linkage remain intact until the final acid-mediated cleavage step. altabioscience.comnih.gov This strategy is milder than older Boc-based methods and is highly amenable to automated peptide synthesis. altabioscience.comtotal-synthesis.com

Derivatization and Functionalization Strategies for Labeled Norleucine

Once this compound is synthesized, it can be incorporated into peptides or further derivatized to introduce specific functionalities. These modifications are crucial for a wide range of applications, from probing protein structure to developing novel therapeutic agents. Norleucine is often used as a non-oxidizable isostere for methionine, which can enhance peptide stability. bachem.com

Side Chain Functionalization

While the primary chain of norleucine is unreactive, strategies have been developed to functionalize the side chains of amino acids. For Fmoc-protected amino acids, these modifications can be performed either before or after incorporation into a peptide sequence.

One approach to introduce functionality is through the use of enzymes that can selectively modify C-H bonds. For example, certain halogenase enzymes can introduce halogen atoms at specific positions on the amino acid side chain. google.com This can then serve as a handle for further chemical modifications.

A study on the hydrogelation properties of Fmoc-functionalized amino acids demonstrated that the hydrophobicity of the side chain plays a critical role. While Fmoc-norleucine did not form a hydrogel under the tested conditions, the substitution of a γ-CH₂ group with a sulfur atom (as in Fmoc-methionine) altered the hydrophobicity sufficiently to induce hydrogelation. researchgate.net This highlights how subtle modifications to the side chain can dramatically impact the physicochemical properties of the molecule.

Derivatization for Analytical and Biological Applications

The Fmoc group itself is a derivatization that facilitates solid-phase peptide synthesis. Beyond this, the labeled norleucine can be part of a larger peptide that is further derivatized for specific applications.

For instance, peptides containing labeled norleucine can be conjugated to imaging agents or therapeutic molecules. In one study, a dihistidine-norleucine peptide analog was chelated with ¹¹¹In-DOTA for use as a SPECT imaging agent to target tumors expressing the gastrin/cholecystokinin-2 (CCK-2) receptor. nih.gov The substitution of methionine with norleucine in this context was investigated to assess its effect on receptor binding affinity. nih.gov

The following table summarizes some research findings related to the derivatization and functionalization of norleucine-containing peptides.

Derivatization/FunctionalizationApplicationKey Finding
Substitution of methionine with norleucineStudy of amyloid-β peptides in Alzheimer's diseaseCompletely negated the neurotoxic effects of the Aβ peptides. lifetein.com
Chelation with ¹¹¹In-DOTASPECT imaging of CCK-2 receptor-expressing tumorsThe norleucine-containing peptide showed a slightly lower, but still significant, binding affinity compared to the methionine analog. nih.gov
Incorporation into antimicrobial peptidesInvestigation of peptide-membrane interactionsThe substitution of methionine with norleucine was performed to enhance chemical stability for structural analysis by solid-state NMR. researchgate.net
Use as an internal standardQuantitative amino acid analysisNorleucine is added to samples to allow for accurate quantification of other amino acids. oup.com

Table 2: Research Findings on Derivatized and Functionalized Norleucine

The ability to synthesize this compound and subsequently derivatize or functionalize it opens up a vast array of possibilities for researchers to explore complex biological systems with high precision and detail.

Advanced Analytical Techniques Utilizing S N Fmoc L Norleucine 13c6,15n As a Probe

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Isotopic labeling is a cornerstone of modern biomolecular NMR, enabling the study of molecules that would otherwise be too large or complex to analyze. nih.gov The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) means that unlabeled biomolecules produce very weak NMR signals from these nuclei. nih.gov By introducing (S)-N-Fmoc-L-norleucine-¹³C₆,¹⁵N into a peptide or protein, researchers can selectively observe the signals from the labeled norleucine residue, effectively filtering out the background noise from the rest of the molecule.

The presence of both ¹³C and ¹⁵N labels enables a suite of multidimensional NMR experiments, often called triple-resonance experiments, which are fundamental for determining the three-dimensional structure of proteins and peptides. nih.govprotein-nmr.org.uk These experiments correlate the chemical shifts of the amide proton (¹H), the amide nitrogen (¹⁵N), and various carbon atoms (¹³C) along the peptide backbone and in the side chains.

By tracing the connections between these nuclei from one amino acid to the next, researchers can piece together the protein's backbone structure. meihonglab.com For example, experiments like the HNCA correlate the amide ¹H and ¹⁵N of one residue with the α-carbon (Cα) of the same residue and the preceding one. This provides sequential connectivity information that is critical for structural analysis. The uniform labeling of the norleucine carbon chain with ¹³C ensures strong signals and allows for clear correlation across its entire side chain, aiding in the precise definition of its conformation and its interactions with neighboring residues.

Table 1: Common Multidimensional NMR Experiments for Structural Elucidation

ExperimentCorrelation TypeInformation Provided
¹H-¹⁵N HSQC Heteronuclear 2DDisplays a peak for each ¹H-¹⁵N pair, creating a unique "fingerprint" of the protein backbone.
HNCA Heteronuclear 3DCorrelates the amide ¹H and ¹⁵N of a residue with its own Cα and the Cα of the preceding residue. Used for sequential backbone assignment.
HNCACB Heteronuclear 3DCorrelates the amide ¹H and ¹⁵N with the Cα and Cβ of the same and preceding residues, aiding in both assignment and secondary structure identification.
HN(CO)CA Heteronuclear 3DCorrelates the amide ¹H and ¹⁵N of a residue with the Cα of the preceding residue only, helping to resolve assignment ambiguities.
HNCO Heteronuclear 3DCorrelates the amide ¹H and ¹⁵N of a residue with the carbonyl carbon (C') of the preceding residue, providing another link for sequential assignment.

Before a structure can be determined, every NMR signal must be assigned to a specific atom in the molecule—a process known as resonance assignment. meihonglab.com For large macromolecules, overlapping signals can make this process exceptionally challenging. nih.gov Introducing a specifically labeled amino acid like (S)-N-Fmoc-L-norleucine-¹³C₆,¹⁵N provides unambiguous starting points for assignment. nih.gov

The distinct chemical shifts of the ¹³C and ¹⁵N nuclei in the norleucine residue act as unique identifiers. By using a combination of the triple-resonance experiments listed above (Table 1), scientists can confidently identify all signals belonging to the labeled norleucine. meihonglab.comnih.gov This assigned residue then serves as an anchor from which the assignment can be extended to its neighbors. For very large or complex proteins, researchers often prepare multiple samples, each with a different amino acid type isotopically labeled, to map out the entire protein sequence. nih.gov

Isotopic labels are not just static structural reporters; they are also exquisite probes of molecular motion (dynamics) and intermolecular interactions. nih.gov The ¹⁵N and ¹³C nuclei have relaxation properties that are sensitive to their local environment and movement on a wide range of timescales, from picoseconds to seconds.

By measuring the relaxation rates of the ¹⁵N nucleus in the backbone or ¹³C nuclei in the side chain of the incorporated norleucine, researchers can determine the flexibility of that specific region of the protein. nih.gov Furthermore, when a labeled protein binds to another molecule (such as another protein, a nucleic acid, or a small-molecule drug), subtle changes in the chemical environment can cause shifts in the NMR signals of the nuclei at the binding interface. By monitoring the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein upon titration with a binding partner, scientists can map the precise location of the interaction site on a residue-by-residue basis.

Many biologically important systems, such as large protein aggregates (e.g., amyloid fibrils) or membrane-bound proteins, are not soluble and cannot be studied by conventional solution NMR. springernature.com Solid-state NMR (ssNMR) is a powerful technique for analyzing these samples in their solid or semi-solid state. researchgate.net Isotopic labeling is even more critical for ssNMR than for solution NMR.

The use of (S)-N-Fmoc-L-norleucine-¹³C₆,¹⁵N is ideal for ssNMR studies because it is incorporated into the peptide via solid-phase synthesis, the same method often used to produce the peptides for ssNMR analysis. nih.gov In ssNMR, the labels allow for experiments that measure the distances between specific ¹³C and ¹⁵N atoms. springernature.com By strategically placing labeled amino acids throughout the peptide sequence, a network of distance restraints can be generated, which is then used to calculate the high-resolution three-dimensional structure of the complex biological assembly. nih.gov

Mass Spectrometry (MS) Based Quantitative Approaches

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights. When stable isotopes like ¹³C and ¹⁵N are incorporated into a molecule, its mass increases in a predictable way. This mass difference forms the basis of many quantitative MS-based proteomics techniques, where the relative abundance of proteins or peptides between different samples can be accurately measured. nih.gov (S)-N-Fmoc-L-norleucine-¹³C₆,¹⁵N can be used to synthesize heavy-labeled peptide standards for targeted quantitative experiments.

SILAC is a widely used metabolic labeling strategy for quantitative proteomics. thermofisher.com In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one key difference: one medium contains a normal "light" amino acid (e.g., L-arginine), while the other contains a "heavy," stable isotope-labeled version of that same amino acid (e.g., L-arginine-¹³C₆,¹⁵N₄). duke.eduthermofisher.com

Over several cell divisions, the heavy amino acid is fully incorporated into all newly synthesized proteins in the second cell population. duke.edu The two cell populations can then be subjected to different experimental conditions (e.g., control vs. drug treatment). Afterwards, the cells are harvested, mixed together in a 1:1 ratio, and their proteins are extracted and digested (typically with trypsin). researchgate.net

When the resulting peptide mixture is analyzed by mass spectrometry, peptides from the control cells will appear at their normal "light" mass, while the corresponding peptides from the treated cells will appear at a higher "heavy" mass. The mass spectrometer detects these light and heavy peptide pairs simultaneously. By comparing the signal intensities of the light and heavy peaks, a precise ratio of the abundance of that protein in the two samples can be calculated. nih.gov This allows for the accurate quantification of thousands of proteins across the entire proteome in a single experiment.

Table 2: Example Mass Shifts in a SILAC Experiment Using Arginine and Lysine

Amino AcidIsotopic CompositionMass Shift (Da)Common Use
Light Arginine Natural Abundance0Control or "Light" Sample
Heavy Arginine ¹³C₆, ¹⁵N₄+10Experimental or "Heavy" Sample
Light Lysine Natural Abundance0Control or "Light" Sample
Heavy Lysine ¹³C₆, ¹⁵N₂+8Experimental or "Heavy" Sample

Super-SILAC and Pulsed SILAC (pSILAC) for Dynamic Protein Analysis

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that incorporates "heavy" isotopically labeled amino acids into proteins in vivo. While (S)-N-Fmoc-L-norleucine-13C6,15N is primarily used for synthesizing peptide standards in vitro due to the Fmoc protecting group, the peptides synthesized from it are central to variations of the SILAC technique, such as Super-SILAC and pulsed SILAC (pSILAC).

Super-SILAC: This technique is an extension of SILAC designed for quantifying proteins from samples that are difficult to label metabolically, such as primary cells or clinical tissues. A "spike-in" standard is created by combining protein lysates from multiple cell lines that have been fully labeled with heavy amino acids. Peptides synthesized using this compound can be used to create a heavy-labeled proteomic standard. This standard, containing a comprehensive set of labeled peptides, is mixed with the unlabeled ("light") peptides from the tissue sample. The known concentration of the spiked-in heavy standard allows for the accurate quantification of the corresponding light peptides from the experimental sample.

Pulsed SILAC (pSILAC): This method is employed to measure protein synthesis and turnover rates. In a typical pSILAC experiment, cells are grown in a "light" medium and then switched to a "heavy" medium for a specific period. The rate of incorporation of the heavy amino acid reflects the protein synthesis rate. Synthesized peptides containing ¹³C₆,¹⁵N-labeled norleucine can serve as precise standards to quantify the amount of newly synthesized, heavy-labeled protein in the cell at different time points, providing critical data on protein dynamics.

Quantitation of Peptides and Proteins through Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying molecules. It operates on the principle of adding a known amount of an isotopically labeled version of the analyte to a sample. This labeled version serves as an internal standard. This compound is used to synthesize the heavy peptide standard required for this technique. isotope.comisotope.com

The process involves:

Synthesis of the Standard: A peptide sequence corresponding to a target protein of interest is synthesized, incorporating this compound in place of its natural counterpart. This creates a "heavy" peptide with a known mass difference compared to the endogenous "light" peptide.

Spiking the Sample: A precisely known quantity of this heavy synthetic peptide is added to the biological sample (e.g., a cell lysate or plasma) at the earliest stage of sample preparation.

Sample Processing: The sample is processed, typically involving protein digestion to generate peptides. The heavy standard undergoes the exact same processing steps and potential losses as the light endogenous peptide.

Mass Spectrometry Analysis: The sample is analyzed by mass spectrometry. The instrument detects both the light (endogenous) and heavy (standard) peptide signals simultaneously.

Quantification: Because the heavy and light versions of the peptide are chemically identical and co-elute during chromatography, any sample loss or variation in ionization efficiency affects them equally. The ratio of the signal intensities of the light and heavy peptides is used to calculate the exact amount of the endogenous peptide in the original sample. chempep.com

The mass shift created by the isotopic labels is crucial for distinguishing the standard from the analyte.

PropertyUnlabeled (Light) Norleucine PeptideLabeled (Heavy) Norleucine Peptide
Isotopic Composition Natural abundance ¹²C, ¹⁴NEnriched with ¹³C, ¹⁵N
Incorporated Amino Acid L-norleucineL-norleucine-¹³C₆,¹⁵N
Resulting Mass Shift MM + 7 Da (approx.)
Role in IDMS Analyte (to be quantified)Internal Standard (known quantity)

Integration of Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Analytes

The analysis of complex biological samples in proteomics necessitates the coupling of liquid chromatography (LC) with mass spectrometry (MS). LC-MS is indispensable when using peptides labeled with this compound for quantification.

The function of each component is distinct:

Liquid Chromatography (LC): Before reaching the mass spectrometer, the complex mixture of peptides generated from protein digestion is separated by LC, typically reverse-phase high-performance liquid chromatography (RP-HPLC). Peptides are separated based on their physicochemical properties, primarily hydrophobicity. This separation reduces the complexity of the mixture entering the mass spectrometer at any given time, minimizing ion suppression and improving the detection and quantification of low-abundance peptides. The isotopically labeled "heavy" peptide standard co-elutes with its identical "light" endogenous counterpart due to their identical chemical properties.

Mass Spectrometry (MS): As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer. The MS instrument separates the ions based on their mass-to-charge ratio (m/z). It can easily distinguish between the light peptide and the heavy standard due to the +7 Da mass difference imparted by the ¹³C₆ and ¹⁵N isotopes. chempep.com High-resolution mass spectrometers can unequivocally resolve these mass differences, providing the accurate measurements needed for quantification. nih.gov

This integration allows for the sensitive and specific detection of the target peptide and its labeled standard from within a highly complex biological matrix, forming the cornerstone of modern quantitative proteomics.

Chromatographic Separations for Isotopic Resolution

In the context of LC-MS-based proteomics, the primary goal of chromatography is not to separate the isotopically labeled ("heavy") standard from its unlabeled ("light") counterpart. In fact, the co-elution of these species is advantageous as it ensures they experience the same conditions during ionization, leading to more accurate quantification. The mass spectrometer is the tool that provides the "isotopic resolution" by differentiating the peptides based on their mass.

However, specialized chromatographic techniques, particularly when coupled with isotope ratio mass spectrometry (IRMS), can be used to analyze isotopic composition. For instance, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique for compound-specific isotope analysis of amino acids. ucdavis.edu In this method:

Amino acids (after being freed from the peptide/protein) are chemically modified (derivatized) to make them volatile. ucdavis.edu

The derivatized amino acids are separated using a gas chromatograph.

Post-separation, the compounds are combusted into simple gases (e.g., CO₂, N₂).

These gases are then introduced into an IRMS, which measures the ratio of heavy to light isotopes with extremely high precision. ucdavis.edu

While this technique is more common for determining natural isotopic abundance in fields like ecology and food science, its principles underscore the power of coupling high-resolution chromatography with mass spectrometry for detailed isotopic analysis.

TechniqueRole of ChromatographyRole of Mass SpectrometryApplication for Labeled Analytes
LC-MS Separates complex peptide mixtures to reduce sample complexity. Light/heavy pairs co-elute.Resolves and quantifies light and heavy peptide pairs based on mass-to-charge ratio.Quantitative proteomics (e.g., using IDMS).
GC-C-IRMS Separates derivatized amino acids or other small molecules.Measures the precise ratio of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in the combusted analyte gas.High-precision measurement of isotopic enrichment.

Applications in Metabolic Research and Flux Analysis

Tracing Intracellular Metabolic Pathways and Networks

Stable isotope tracers like (S)-N-Fmoc-L-norleucine-13C6,15N are instrumental in tracing the flow of atoms through intracellular metabolic pathways. nih.gov When introduced into a biological system, this labeled compound is incorporated into various metabolic networks, and the distribution of the ¹³C and ¹⁵N isotopes in downstream metabolites provides a roadmap of metabolic activities. acs.orgbiorxiv.org This approach allows researchers to identify active pathways, uncover novel metabolic routes, and understand how different pathways are interconnected. acs.orgbiorxiv.orgresearchwithrutgers.com The use of dual-labeled tracers, containing both ¹³C and ¹⁵N, is particularly advantageous as it enables the simultaneous investigation of carbon and nitrogen metabolism. rsc.orgbiorxiv.org This integrated view is crucial for a comprehensive understanding of cellular processes where carbon and nitrogen fluxes are tightly linked, such as in amino acid and nucleotide biosynthesis. rsc.orgnih.gov

The ability to trace these pathways is not limited to central carbon metabolism. By tracking the incorporation of the labeled atoms, researchers can elucidate metabolic activities in a wide range of pathways, including those involved in the synthesis of amino acids, lipids, and nucleotides. acs.org This network-wide perspective is essential for understanding the global metabolic state of a cell and how it responds to various stimuli or genetic modifications. acs.org

Quantitative Metabolic Flux Analysis (MFA) using ¹³C and ¹⁵N Tracers

Quantitative Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates (fluxes) of metabolic reactions within a cell. creative-proteomics.com The use of stable isotope tracers, such as this compound, is central to MFA. nih.govnih.gov By measuring the incorporation of ¹³C and ¹⁵N into various metabolites, researchers can mathematically model and quantify the flow of metabolites through different pathways. researchwithrutgers.comgeneseo.eduuni-regensburg.desemanticscholar.org This provides a quantitative understanding of cellular physiology that goes beyond the static information provided by measuring metabolite concentrations alone. researchgate.net

Elucidation of Flux Distributions within Metabolic Networks

A primary application of ¹³C and ¹⁵N tracer-based MFA is the detailed mapping of flux distributions within complex metabolic networks. researchwithrutgers.comuni-regensburg.de This involves feeding cells a labeled substrate and then measuring the isotopic labeling patterns of intracellular metabolites, often amino acids, using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnih.gov These labeling patterns are then used in computational models to calculate the relative or absolute fluxes through various reactions. nih.gov This allows for the quantification of how much of a particular metabolite is produced or consumed by different pathways, providing a detailed picture of the cell's metabolic activity. researchwithrutgers.comuni-regensburg.de

Analysis of Substrate Contributions to Metabolite Labeling Patterns

By using specifically labeled substrates, researchers can determine the contribution of different nutrient sources to the synthesis of various metabolites. uni-regensburg.de The labeling pattern of a metabolite is a direct reflection of the labeling patterns of its precursor substrates and the fluxes of the pathways that produced it. semanticscholar.org Therefore, by analyzing the mass isotopomer distributions of metabolites, it is possible to deconvolve the contributions of different substrates to their formation. This is particularly useful in understanding how cells utilize various nutrients from their environment and how these utilization patterns change under different conditions. uni-regensburg.de

Investigating Metabolic Remodeling in Cellular Systems

Cells often undergo significant metabolic reprogramming in response to changes in their environment, disease states, or genetic modifications. researchwithrutgers.com ¹³C and ¹⁵N tracer-based MFA is a key tool for investigating this metabolic remodeling. researchwithrutgers.com By comparing the flux maps of cells under different conditions, researchers can identify the specific pathways that are up- or down-regulated. This information is crucial for understanding the metabolic adaptations that allow cells to survive and proliferate in different environments and for identifying potential targets for therapeutic intervention. frontiersin.org

Determination of Turnover Rates of Biomolecules in Dynamic Systems

Stable isotope labeling is a fundamental technique for measuring the turnover rates of biomolecules, such as proteins and lipids. nih.govmdpi.comnih.govmdpi.com The rate at which these molecules are synthesized and degraded is a critical aspect of cellular dynamics. By introducing a labeled precursor like this compound, researchers can track its incorporation into newly synthesized proteins over time. nih.gov The rate of label incorporation is directly proportional to the synthesis rate of the protein. mdpi.com Similarly, by monitoring the decay of the label from a pre-labeled pool of molecules, the degradation rate can be determined. mdpi.com This dynamic information is essential for understanding how cells maintain homeostasis and respond to various physiological and pathological stimuli. researchwithrutgers.comuni-regensburg.de

Utilization in Proteomics and Protein Biology Research

Measurement of Protein Synthesis Rates and Turnover Dynamics

Understanding the life cycle of proteins—their synthesis and degradation—is fundamental to cell biology. Stable isotope labeling offers a powerful method to measure these dynamics directly. By introducing amino acids labeled with stable isotopes into cell cultures or organisms, researchers can track their incorporation into newly synthesized proteins over time. bjournal.orgnih.gov

(S)-N-Fmoc-L-norleucine-13C6,15N is particularly useful in this context. Although norleucine is not one of the 20 canonical amino acids, it is an isomer of leucine (B10760876) and can be incorporated into proteins, especially in systems where the natural amino acid pool is controlled. The known isotopic mass of the labeled norleucine allows for the precise differentiation between pre-existing ("light") proteins and newly synthesized ("heavy") proteins by mass spectrometry.

Recent research has highlighted its effectiveness; a 2023 study used this compound to trace the incorporation of amino acids in cancer cell lines, demonstrating its superiority over non-labeled norleucine for quantifying protein turnover rates. The rate of incorporation provides a direct measure of the fractional synthesis rate (FSR) of individual proteins, offering insights into how cellular processes are regulated under various conditions. nih.gov This approach, often referred to as dynamic SILAC (Stable Isotope Labeling by Amino acids in Cell culture), provides a temporal dimension to proteomic analysis.

Table 1: Example Data for Protein Turnover Analysis

This table illustrates hypothetical data from an experiment measuring the fractional synthesis rate (FSR) of different proteins in a cell culture using a labeled amino acid like this compound.

Protein IDFunctionFSR (% new protein/hour) - ControlFSR (% new protein/hour) - TreatedFold Change in Synthesis Rate
P12345Metabolic Enzyme5.210.42.0
Q67890Structural Protein1.11.00.9
A1B2C3Transcription Factor8.52.10.25
R4S5T6Heat Shock Protein2.315.86.87

Quantitative Comparison of Protein Expression Levels

A primary goal of many proteomic studies is to compare the abundance of thousands of proteins between different biological samples, for instance, a diseased tissue versus a healthy one. Stable isotope labeling is the gold standard for accuracy in such quantitative comparisons. nih.gov The general strategy involves creating a "heavy" version of the proteome that serves as an internal standard. nih.gov

While classic SILAC experiments involve metabolically labeling entire proteomes with heavy amino acids like arginine or lysine, this compound offers a complementary approach. It can be used in SPPS to synthesize specific peptides that correspond to proteins of interest. a2bchem.comisotope.com These heavy, labeled synthetic peptides, known as "Spike-In" standards, are added in known amounts to biological samples before analysis.

During mass spectrometry, the ratio of the signal intensity of the endogenous "light" peptide to the spiked-in "heavy" standard allows for absolute quantification of the target protein. This method is exceptionally precise because the light and heavy peptides are chemically identical and co-elute during chromatography, minimizing experimental variation. nih.gov This is particularly valuable for validating findings from discovery-based proteomics or for developing targeted assays for specific protein biomarkers.

Investigation of Protein Post-Translational Modifications

Post-translational modifications (PTMs) are chemical alterations to proteins that occur after translation, dramatically expanding their functional diversity. aptamergroup.comgsconlinepress.com PTMs like phosphorylation, methylation, and ubiquitination are critical for regulating almost all aspects of cell biology. gsconlinepress.comfrontiersin.org Investigating the dynamics of PTMs is crucial for understanding cellular signaling and disease.

Isotopic labeling is a key tool for the quantitative analysis of PTMs. By incorporating a stable isotope label, researchers can accurately measure changes in the abundance of a specific PTM across different conditions. While this compound is not itself a modified amino acid, it plays a role in the synthesis of tools to study PTMs.

Researchers can synthesize a peptide containing a specific PTM (e.g., a phosphorylated serine) and also incorporate the labeled norleucine. This heavy, modified peptide can then be used as an internal standard to quantify the level of the same endogenous PTM on the target protein. This allows for precise measurement of how the occupancy of a PTM site changes in response to stimuli, providing critical information about signaling pathway activation. nih.gov

Table 2: Research Findings on PTM Analysis using Isotope Labeling

This table summarizes findings where isotope labeling, the principle behind using compounds like this compound, is applied to study PTMs.

PTM TypeResearch FocusMethodological ApproachKey FindingReference Principle
PhosphorylationSignaling pathways in TALE-homeodomain proteinsPhosphoproteomic mass spectrometryIdentified highly conserved phosphorylation sites suggesting a strong regulatory role. frontiersin.org
MethylationProtein-protein interactionsLysine ¹³C-methylation NMREnabled monitoring of intermolecular interaction sites with high sensitivity. nih.gov
UbiquitinationRegulation of TALE-HD transcription factorsProteomic analysisFound conserved ubiquitination sites, pointing to regulation via protein degradation or altered function. frontiersin.org
Multi-PTMBladder ischemiaMulti-blind spectral alignment algorithm in mass spectrometrySystematically characterized multiple PTMs, defining molecular pathways affected by ischemia. nih.gov

Protein-Protein Interaction Studies via Labeling Strategies

Proteins rarely act alone; they form complex networks of interactions to carry out their functions. dovepress.com Mapping these interactions is a central theme in biology. Stable isotope labeling provides several strategies to probe protein-protein interactions (PPIs).

One powerful technique is chemical cross-linking coupled with mass spectrometry (CX-MS). In this method, interacting proteins are covalently linked. After digestion, the cross-linked peptides are identified by mass spectrometry. By using a cross-linker that is isotopically labeled, the cross-linked peptides can be more easily identified in complex spectra. While the label is on the cross-linker itself, peptides containing this compound can be synthesized to confirm the identity of the interacting partners.

Another approach involves Nuclear Magnetic Resonance (NMR) spectroscopy. By introducing a ¹³C and ¹⁵N labeled amino acid into one protein partner, researchers can monitor changes in the chemical environment of that specific residue upon binding to another protein. nih.gov The chemical shift perturbations observed in the NMR spectrum can map the interaction interface at atomic resolution. Peptides containing the labeled norleucine can be synthesized and used to study the interaction of a specific protein domain with its binding partner.

Monitoring Protein Expression in Heterologous Systems

Heterologous expression—the production of a protein in a host organism that does not naturally produce it—is a cornerstone of biotechnology and biomedical research. researchgate.net Systems like E. coli and yeast are widely used as "factories" to produce large quantities of proteins for structural studies, therapeutic use, or as enzymes. nih.govnih.gov

Quantifying the yield of the expressed protein is critical for optimizing production. This compound can be used to synthesize a heavy peptide standard corresponding to a sequence within the target protein. This standard can be spiked into lysates of the expression host (e.g., E. coli) to accurately quantify the amount of heterologously expressed protein via mass spectrometry. nih.gov

Alternatively, for uniform labeling of the entire protein, the host organism can be grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled salt (like ¹⁵NH₄Cl) and the sole carbon source is a ¹³C-labeled sugar (like ¹³C-glucose). nih.govembl.org This metabolic labeling approach is often more cost-effective for producing fully labeled proteins for applications like NMR spectroscopy compared to the high cost of labeled Fmoc-amino acids required for large-scale peptide synthesis. nih.gov The choice between synthesizing a labeled peptide standard or producing a fully labeled protein depends on the specific research question and economic considerations.

Application in Non Canonical Amino Acid Ncaa Incorporation Studies

Norleucine as a Methionine Analog in Metabolic Labeling

Norleucine, a structural isomer of leucine (B10760876) and an analog of methionine, can be incorporated into proteins in place of methionine by the cellular translational machinery. google.com This substitution is particularly effective in methionine-auxotrophic host strains, where the absence of endogenous methionine allows for efficient and widespread labeling of newly synthesized proteins with norleucine. bohrium.comresearchgate.netnih.gov The near-quantitative replacement of methionine with norleucine has been demonstrated in various expression systems, including Escherichia coli. acs.org This metabolic labeling approach is a cornerstone for studying protein dynamics, as the incorporated norleucine acts as a chemical handle and a tracer. google.com

The substitution of methionine with the more hydrophobic norleucine can sometimes even enhance protein function. For instance, replacing methionine with norleucine in the enzyme Thermoanaerobacter thermohydrosulfuricus lipase (B570770) (TTL) led to increased hydrolytic activity on synthetic polyesters. frontiersin.org However, in some cases, this substitution can affect protein stability, as seen with the reduced heat resistance of a norleucine-containing enzyme due to the absence of sulfur-pi interactions. researchgate.net

Strategies for Residue-Specific Labeling of Proteins

Residue-specific labeling with non-canonical amino acids like norleucine is a well-established and robust technique for globally replacing a specific canonical amino acid. bohrium.comresearchgate.net This method's simplicity and effectiveness have made it a staple in protein research for decades. researchgate.net The use of (S)-N-Fmoc-L-norleucine-13C6,15N in this context is crucial for quantitative proteomics. The heavy isotopes (¹³C and ¹⁵N) incorporated into the norleucine molecule create a distinct mass shift in labeled peptides, allowing for their differentiation from their unlabeled counterparts using mass spectrometry. This enables the precise quantification of protein turnover rates.

Recent research has focused on making this process more cost-effective for large-scale applications. One approach involves engineering host strains, such as E. coli, to biosynthesize norleucine at high titers, reducing the need for expensive supplementation. bohrium.comresearchgate.netnih.gov By deleting acetolactate synthase isoforms and overexpressing the leuABCD operon, researchers have successfully boosted norleucine production. bohrium.comnih.gov

Table 1: Comparison of Labeling Strategies

Strategy Description Advantages Key Findings
Metabolic Labeling with Norleucine Global replacement of methionine with norleucine in auxotrophic strains. bohrium.comresearchgate.net Simple, robust, allows for global protein analysis. researchgate.net Can enhance the activity of certain enzymes. frontiersin.org
Isotopic Labeling with this compound Incorporation of a heavy isotope-labeled norleucine for quantitative analysis. Enables precise quantification of protein synthesis and degradation via mass spectrometry. Dual-labeled compounds improve data accuracy in peptide synthesis.

| Engineered Biosynthesis of Norleucine | Metabolic engineering of host strains to produce norleucine. bohrium.comresearchgate.netnih.gov | Reduces the cost of large-scale protein labeling. bohrium.comresearchgate.netnih.gov | Engineered E. coli can produce norleucine at titers of 5 g/L. bohrium.comresearchgate.netnih.gov |

Interrogation of Protein Biosynthesis and Degradation Pathways

The study of protein turnover, encompassing both synthesis and degradation, is fundamental to understanding cellular homeostasis and disease. researchgate.netthermofisher.com Isotope-labeled amino acids like this compound are invaluable tools for these investigations. By introducing the labeled amino acid into a biological system, researchers can track its incorporation into new proteins and monitor the rate at which these labeled proteins are subsequently broken down.

This approach provides quantitative data on the dynamic processes that govern the cellular proteome. thermofisher.com The ubiquitin-proteasome system and the lysosomal proteolysis pathway are the two major routes for protein degradation. thermofisher.com By using labeled amino acids, scientists can gain insights into how these pathways are regulated and how they contribute to various cellular processes, including cell cycle control and stress responses. thermofisher.com

Leucine and its analogs, including norleucine, are known to play a role in signaling pathways that regulate protein synthesis, such as the mTOR pathway. researchgate.netnih.govnih.gov Studies using these amino acids help to elucidate the complex interplay between nutrient availability and the machinery of protein synthesis.

Role in Elucidating Enzymatic Reaction Mechanisms

Tracing Atomic Rearrangements through ¹³C and ¹⁵N Labeling

A fundamental challenge in enzymology is to understand how an enzyme manipulates the atoms of its substrate to facilitate a chemical transformation. By incorporating (S)-N-Fmoc-L-norleucine-¹³C₆,¹⁵N into a biochemical system, researchers can theoretically trace the movement and bonding changes of the labeled carbon and nitrogen atoms throughout the reaction coordinate.

For instance, consider a hypothetical enzyme, "Norleucine-modifying enzyme X," that catalyzes the alteration of the norleucine side chain. After introducing (S)-N-Fmoc-L-norleucine-¹³C₆,¹⁵N as the substrate, the reaction can be quenched at various time points, and the products can be analyzed by high-resolution mass spectrometry. The ¹³C₆,¹⁵N-labeling would allow for the unambiguous identification of the norleucine-derived portion of any intermediates and final products, distinguishing them from other molecules in the complex biological matrix.

Furthermore, NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, could provide even more detailed insights. nih.gov By analyzing the chemical shifts and coupling constants of the labeled atoms in the substrate, intermediates, and products, it would be possible to deduce changes in the chemical environment and connectivity of these atoms, thereby mapping the precise atomic rearrangements that occur within the enzyme's active site.

Illustrative Example: Hypothetical Enzymatic Rearrangement

To illustrate this, imagine an enzyme that catalyzes the cyclization of the norleucine side chain. By using (S)-N-Fmoc-L-norleucine-¹³C₆,¹⁵N, one could follow the fate of each carbon atom and the nitrogen atom.

Compound ¹³C Atoms ¹⁵N Atom Anticipated Observation via MS and NMR
(S)-N-Fmoc-L-norleucine-¹³C₆,¹⁵NLabeledLabeledThe starting material with a specific mass and NMR signature.
Hypothetical IntermediateLabeledLabeledA transient species with a different mass or NMR chemical shifts, indicating a change in the chemical structure.
Final Cyclized ProductLabeledLabeledA stable product with a distinct mass and NMR spectrum, confirming the new bond formations involving the labeled atoms.

Determination of Kinetic Isotope Effects (KIE) for Enzymatic Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the transition state of an enzymatic reaction, which is the highest energy point along the reaction pathway. nih.goveinsteinmed.edu A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. mdpi.com This effect arises because the heavier isotope forms a stronger chemical bond, which requires more energy to break. nih.gov

By comparing the reaction rate of an enzyme with the unlabeled (light) (S)-N-Fmoc-L-norleucine versus the labeled (heavy) (S)-N-Fmoc-L-norleucine-¹³C₆,¹⁵N, a KIE can be determined. If the breaking of a C-C, C-H, or C-N bond involving one of the labeled atoms is the rate-limiting step of the reaction, the reaction will be slower with the heavy, labeled substrate. nih.govresearchgate.net The magnitude of the KIE provides valuable information about the geometry and vibrational frequencies of the transition state.

There are several methods to measure KIEs. nih.gov One approach is to directly compare the reaction rates of the labeled and unlabeled substrates in separate experiments. nih.gov Another powerful method is internal competition, where a mixture of the labeled and unlabeled substrates is used, and the isotopic ratio in the product or remaining substrate is measured over time. nih.gov

Hypothetical KIE Study of an Enzyme

Let's hypothesize an enzyme, "Norleucine Decarboxylase," that removes the carboxyl group from norleucine. The breaking of the C1-C2 bond would be a key step.

Substrate Rate-Limiting Step Expected KIE (k_light / k_heavy) Interpretation
(S)-N-Fmoc-L-norleucineC1-C2 bond cleavage> 1 (Normal KIE)The C1-C2 bond is being broken in the rate-determining step of the reaction.
(S)-N-Fmoc-L-norleucineA step not involving C1-C2 bond cleavage≈ 1 (No KIE)The breaking of the C1-C2 bond is not rate-limiting. Another step, such as substrate binding or product release, is slower.

The observation of a significant ¹³C KIE would strongly suggest that the decarboxylation step is at least partially rate-limiting. By measuring KIEs at different positions (if selectively labeled compounds were available), one could build a detailed picture of the energetic landscape of the enzymatic reaction. For example, a ¹⁵N KIE could indicate changes in bonding to the amino group during the reaction. nih.gov

Emerging Research Paradigms and Future Directions

Integration with Advanced Omics Technologies

The integration of stable isotope labeling with advanced omics technologies, particularly proteomics and metabolomics, has revolutionized the large-scale study of proteins and metabolites. creative-proteomics.com The use of compounds like (S)-N-Fmoc-L-norleucine-13C6,15N is foundational to techniques that provide quantitative insights into complex biological processes.

In proteomics , Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method where cells are cultured in media containing isotopically labeled amino acids. creative-proteomics.com These labeled amino acids, including derivatives of norleucine, are incorporated into newly synthesized proteins. creative-proteomics.comresearchgate.net This allows for the direct comparison of protein abundance between different cell populations, for instance, a control group versus a treated group, by analyzing the mass shifts in mass spectrometry (MS) data. creative-proteomics.comnih.gov This approach is highly reproducible as it introduces the label at the cellular level, minimizing downstream experimental variability. nih.gov

In metabolomics , stable isotope tracers provide a window into the intricate network of metabolic pathways. creative-proteomics.comnih.gov By introducing a labeled compound, researchers can trace its journey through various biochemical reactions, a practice known as metabolic flux analysis. creative-proteomics.comcreative-proteomics.com This allows for the detailed mapping of metabolic networks and the quantification of reaction rates, which is invaluable for understanding metabolic disorders and the effects of drugs. creative-proteomics.comadesisinc.com

Advanced analytical platforms, such as high-resolution mass spectrometry combined with liquid chromatography (LC-MS), are essential for detecting the subtle mass differences between labeled and unlabeled molecules. irisotope.comnih.gov These technologies enable the precise quantification of labeled compounds in complex biological mixtures, providing deep insights into cellular function. creative-proteomics.comirisotope.com

Omics TechnologyApplication with Isotope LabelingKey Insights
Proteomics SILAC (Stable Isotope Labeling by Amino acids in Cell culture), enabling quantitative comparison of proteomes. creative-proteomics.comMeasurement of protein abundance, protein-protein interactions, post-translational modifications, protein turnover rates. creative-proteomics.comnih.gov
Metabolomics Metabolic Flux Analysis (MFA), tracing the transformation and distribution of metabolites. creative-proteomics.comMapping metabolic pathways, quantifying metabolic rates, identifying biomarkers, understanding metabolic regulation. creative-proteomics.comnih.gov
Lipidomics Tracing the metabolism of labeled fatty acids. irisotope.comUnderstanding fat metabolism and storage. irisotope.com
Genomics Analyzing changes in gene expression through labeled nucleotides. silantes.comInsights into gene regulation and transcriptional mechanisms. silantes.com

Development of Novel Isotope Labeling Strategies

The demand for more sophisticated biological insights is driving the development of new and innovative isotope labeling strategies. While traditional metabolic labeling remains a cornerstone, advanced techniques are expanding the temporal and spatial dimensions of proteomic and metabolic analyses.

One significant advancement is pulsed SILAC (pSILAC) , which monitors the rate of incorporation of a heavy-labeled amino acid over time. nih.govrsc.org This "dynamic SILAC" approach allows researchers to study system-wide protein turnover rates, providing a temporal understanding of protein synthesis and degradation. nih.gov Similarly, chase experiments, where the heavy label is replaced with an unlabeled medium, can track the loss of signal to monitor proteomic changes over time. rsc.org

Researchers are also developing novel labeling reagents and methods to overcome the limitations of existing techniques. nih.gov For instance, methods for the efficient, selective isotopic labeling of carboxylic acids have been reported, which are compatible with standard Fmoc protecting groups used in peptide synthesis. nih.gov This allows for the precise labeling of specific functional groups within biomolecules. Furthermore, new protocols are being designed to label proteins at the intact level before digestion, which can improve the accuracy of quantification. researchgate.net The synthesis of clickable, isotopically labeled molecules, such as [18F]FDG derivatives for PET imaging, showcases the move towards creating versatile tools for various bio-orthogonal applications. diva-portal.org

These novel strategies, often combining metabolic and chemical labeling, enhance the multiplexing capabilities, allowing for the simultaneous analysis of more samples and conditions. nih.gov

Labeling StrategyDescriptionKey Advantage
Pulsed SILAC (pSILAC) Monitors the initial incorporation of a heavy label over a specific time period. nih.govrsc.orgAllows for the assessment of protein synthesis and turnover rates. nih.gov
Spatial SILAC Uses pulsed labels at different stages of 3D cell culture (spheroid) growth to create an "isotopic zip-code". nih.govCorrelates labeled proteins with their layer of origin within a complex tissue model. nih.gov
Clickable Isotopes Synthesizing isotopically labeled molecules with reactive handles (e.g., alkynes, azides) for bio-orthogonal chemistry. diva-portal.orgEnables specific and efficient labeling of biomolecules in complex environments for applications like PET imaging. diva-portal.org
Multi-isotope Labeling Using a combination of isotopes (e.g., 13C, 15N, 34S) to label different components of a biological system. nih.govProvides unambiguous elemental formula annotation and comprehensive analysis of various metabolite classes. nih.gov

Automation and High-Throughput Methodologies in Labeled Compound Analysis

The vast amount of data generated by modern omics experiments necessitates the automation of analytical workflows to manage the complexity and scale. Manual processing of mass spectrometry data is time-consuming and prone to error, creating a significant bottleneck in research. researchgate.net

To address this, software tools like iMS2Flux have been developed to automate, standardize, and connect the data flow from mass spectrometric measurements to flux analysis programs. researchgate.net These tools streamline data extraction, correct for naturally occurring isotopes, and format the data for downstream analysis software. researchgate.net This automation is crucial for facilitating high-throughput metabolic flux analysis. researchgate.net

In addition to software, laboratory hardware is also being automated. Robotic autosamplers and liquid handling platforms, such as the CyBio FeliX, can automate the entire workflow from sample preparation and extraction to injection into the LC-MS/MS system. drugtargetreview.comchromatographyonline.com This not only increases throughput but also improves the reproducibility and robustness of the analysis. genedata.com For instance, automated systems have reduced the analysis time for complex screens from 30 hours to just 30 minutes. genedata.com

The integration of these automated systems with Laboratory Information Management Systems (LIMS) allows for seamless data handling and tracking of every sample and plate, which is essential for large-scale compound profiling and screening. drugtargetreview.comdrugdiscoverytrends.com

Computational Modeling and Simulation for Isotopic Data Interpretation

The interpretation of complex isotopic data is heavily reliant on sophisticated computational modeling and simulation. These tools are essential for translating raw mass spectrometry data into meaningful biological information, such as metabolic flux rates. researchgate.netnih.gov

Metabolic Flux Analysis (MFA) software, such as 13CFLUX2 and OpenFLUX, uses mathematical models to quantify intracellular fluxes from isotope labeling patterns. nih.gov However, the high dimensionality of isotope labeling systems presents a significant computational challenge. researchgate.net To overcome this, new algorithms are being developed. For example, the stochastic simulation algorithm (SSA) , derived from the chemical master equation, can compute the time evolution of isotopomer concentrations in non-stationary conditions without the computational time scaling with the number of isotopomers. researchgate.netnih.gov

Machine learning and artificial intelligence (AI) are also emerging as powerful tools for isotopic data interpretation. Deep learning models, such as ML-Flux , can be trained on simulated data to learn the complex, non-linear relationship between isotope labeling patterns and metabolic fluxes. nih.gov This allows for streamlined and rapid flux quantitation. nih.gov Similarly, Bayesian hierarchical models, like the TimeFRAME package, provide a statistical framework to analyze isotopic time series data, accounting for uncertainties in measurements and model parameters. copernicus.org

These computational approaches not only aid in data analysis but are also used for experimental design, allowing researchers to visualize hypothetical isotope distributions to evaluate the feasibility of a labeling strategy before conducting the experiment. nih.gov

Computational ApproachDescriptionPrimary Use
Stochastic Simulation Algorithm (SSA) An algorithm derived from the chemical master equation to simulate isotopic labeling systems. researchgate.netnih.govComputing the time evolution of isotopomer concentrations in dynamic metabolic systems. researchgate.netnih.gov
Machine Learning (e.g., ML-Flux) Deep learning models trained on simulated flux-to-labeling data. nih.govStreamlining the quantification of metabolic fluxes from measured isotope patterns. nih.gov
Bayesian Hierarchical Models (e.g., TimeFRAME) Statistical models that solve for production, mixing, and consumption contributions in multi-isotope time series data. copernicus.orgUnraveling isotopic data from time series experiments while accounting for uncertainties. copernicus.org
Interactive Visualization Software (e.g., Envelope) Tools for the interactive calculation and visualization of complex isotope distributions. nih.govPlanning labeling experiments and comparing theoretical distributions to experimental data. nih.gov

Expanding the Scope of Application to New Biological Frontiers

The combination of advanced isotopic labels like this compound with powerful analytical and computational technologies is pushing the boundaries of biological research into new frontiers.

One exciting area is the study of spatial proteomics , where researchers aim to understand the distribution and function of proteins within the complex three-dimensional (3D) architecture of tissues. nih.gov Techniques like spatial SILAC, which uses pulsed labeling in 3D multicellular spheroids, can create an "isotopic zip-code" to map protein location and dynamics within a tissue model. nih.gov

In drug discovery and development , stable isotope labeling is crucial for investigating drug metabolism and pharmacokinetics. adesisinc.com By tracing the path of labeled drug candidates, scientists can gain critical insights into their efficacy, safety, and metabolic fate, thereby accelerating the development process. adesisinc.com

Furthermore, these methods are instrumental in understanding disease mechanisms . By comparing the metabolic fluxes in healthy versus diseased cells (e.g., cancer cells), researchers can identify metabolic alterations that could serve as biomarkers or therapeutic targets. creative-proteomics.com The ability to trace nutrient utilization in detail provides a deeper understanding of the metabolic reprogramming that underlies many diseases. creative-proteomics.comsilantes.com

The application of stable isotopes is also expanding into environmental science to track pollutants and understand ecological cycles, and into material science to study material degradation. adesisinc.com As these technologies continue to evolve, they will undoubtedly open up even more avenues for discovery across a wide range of scientific disciplines. silantes.com

Conclusion

Summary of the Impact of (S)-N-Fmoc-L-norleucine-13C6,15N in Academic Research

This compound is a stable isotope-labeled amino acid derivative that has become a valuable tool in advanced scientific research, particularly in the fields of proteomics and analytical chemistry. chempep.com Its primary impact stems from its use as a high-purity internal standard for quantitative mass spectrometry (MS) and as a building block for the synthesis of isotopically labeled peptides. nih.gov The unique characteristics of this compound—combining a non-proteinogenic amino acid with stable isotope labels and a peptide synthesis-compatible protecting group—address several critical needs in modern quantitative biology.

The core advantage of using L-norleucine is that it is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. wikipedia.org This feature makes it an exceptional internal standard, as it is unlikely to be present in biological samples, thereby preventing interference and improving the accuracy of quantification. acs.orgbeilstein-journals.org When researchers introduce a known quantity of a labeled peptide synthesized with this compound into a complex biological sample, they can precisely measure the abundance of a target protein by comparing the mass spectrometry signal of the "heavy" labeled standard against its "light" unlabeled counterpart. nih.govthermofisher.com This method, a cornerstone of quantitative proteomics, allows for the accurate determination of changes in protein expression between different states, such as in disease versus healthy tissues. nih.govcreative-proteomics.com

The heavy isotope labeling, with six Carbon-13 atoms and one Nitrogen-15 atom, creates a distinct and predictable mass shift in the mass spectrometer without altering the chemical properties of the molecule. nih.govthermofisher.com This ensures that the labeled standard behaves identically to the analyte of interest during sample preparation and analysis, a critical factor for reproducible and reliable results. bioanalysis-zone.com Furthermore, the fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for the straightforward incorporation of the labeled norleucine into custom-designed peptides. sigmaaldrich.com These synthetic "heavy" peptides serve as ideal internal standards for targeted protein quantification. nih.govresearchgate.net

Research applications powered by this and similar compounds include the validation of clinical biomarkers, studies of drug metabolism, and detailed analysis of protein-protein interactions. nih.gov By providing a tool for highly accurate and reproducible quantification, this compound has had a significant impact on the rigor and reliability of proteomic studies.

Table 1: Research Applications of this compound

Research AreaApplicationPurpose
Quantitative Proteomics Internal Standard for Mass SpectrometryTo accurately quantify the absolute or relative abundance of specific proteins in complex biological mixtures. nih.govthermofisher.com
Peptide Synthesis Labeled Amino Acid Building BlockTo create "heavy" peptides via Solid-Phase Peptide Synthesis (SPPS) for use as quantification standards. sigmaaldrich.com
Metabolic Labeling Tracer in Biochemical AssaysTo track the synthesis and degradation of proteins and study metabolic pathways. chempep.com
Pharmaceutical Research Labeled Compound DevelopmentTo aid in drug metabolism and pharmacokinetic (DMPK) studies by providing precise analytical standards.

Prospective Outlook for Stable Isotope-Labeled Amino Acid Derivatives in Scientific Discovery

The future of scientific discovery is intrinsically linked to the increasing precision of analytical methodologies, and stable isotope-labeled amino acid derivatives are poised to be at the forefront of this advancement. The trajectory for compounds like this compound points toward broader applications and enhanced sophistication in their use. The demand for highly accurate quantification in systems biology, clinical diagnostics, and personalized medicine will continue to drive innovation in this area. chempep.comnih.gov

A significant prospective outlook lies in the expansion of multiplexed quantitative proteomics. sigmaaldrich.com As mass spectrometry instrumentation becomes more sensitive and capable of higher throughput, the ability to simultaneously quantify hundreds or even thousands of proteins across multiple samples will become routine. This will necessitate a wider array of stable isotope-labeled standards, including those with unique mass shifts and those derived from non-proteinogenic amino acids to avoid any possible metabolic cross-conversion. The use of these standards will be critical for large-scale clinical studies aiming to validate protein biomarkers for early disease detection and patient stratification. nih.gov

Furthermore, the application of stable isotope-labeled amino acids is expected to grow in the field of metabolomics and flux analysis, which studies the rates of metabolic reactions. chempep.comacs.org By tracing the metabolic fate of heavy isotopes through various pathways, researchers can gain unprecedented insights into the dynamic regulation of cellular metabolism in response to genetic or environmental perturbations. This has profound implications for understanding diseases like cancer and diabetes, as well as for bioengineering microorganisms for the production of valuable chemicals.

The synthesis of entire stable isotope-labeled proteins (SIL-proteins), considered the "gold standard" for internal standards, is currently complex and costly. bioanalysis-zone.comresearchgate.net However, ongoing advancements in recombinant protein production and cell-free synthesis systems may make these more accessible. This would allow for even more accurate quantification by accounting for variability in protein extraction and enzymatic digestion steps. bioanalysis-zone.com As these technologies mature, custom-designed labeled proteins incorporating non-standard amino acids for specialized applications will likely become more common.

Q & A

Q. What is the role of Fmoc protection in stabilizing (S)-N-Fmoc-L-norleucine-¹³C₆,¹⁵N during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of norleucine, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS). Its stability under basic conditions (e.g., piperidine deprotection) ensures precise isotopic labeling retention. The ¹³C₆ and ¹⁵N labels are critical for tracking metabolic pathways or protein folding via NMR or mass spectrometry. Methodologically, verify deprotection efficiency using HPLC or LC-MS to confirm label integrity .

Q. How does isotopic enrichment (¹³C₆,¹⁵N) affect the physicochemical properties of this compound compared to unlabeled analogs?

Isotopic enrichment minimally alters chemical reactivity but may influence crystallization kinetics or chromatographic retention times. For example, ¹³C-labeled compounds exhibit slight mass shifts in MS, requiring calibration adjustments. Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to resolve labeled vs. unlabeled species. Validate purity (>98%) via elemental analysis and isotopic abundance quantification using high-resolution mass spectrometry .

Q. What precautions are necessary to prevent racemization during the synthesis of (S)-N-Fmoc-L-norleucine-¹³C₆,¹⁵N?

Racemization risks increase under prolonged basic conditions or high temperatures. Optimize coupling steps using HOBt/DIC activation at 0–4°C. Monitor enantiomeric purity via chiral HPLC with a cyclodextrin-based column. For ¹³C/¹⁵N-labeled compounds, ensure inert atmospheres (argon/nitrogen) to prevent isotopic exchange with ambient CO₂/N₂ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in δ¹⁵N measurements when using (S)-N-Fmoc-L-norleucine-¹³C₆,¹⁵N in tracer studies?

Discrepancies may arise from matrix effects (e.g., co-eluting contaminants) or instrument drift in LC-IRMS systems. Implement online purification via porous graphitic carbon (PGC) columns to isolate target analytes . Calibrate with certified reference materials (e.g., IAEA-N-1/2) and validate δ¹⁵N precision (<±1.4‰) through triplicate injections. For environmental samples, account for natural abundance variations using baseline correction .

Q. What experimental designs optimize the use of this compound in metabolic flux analysis (MFA)?

Design pulse-chase experiments with time-resolved sampling to track ¹³C/¹⁵N incorporation into proteins or metabolites. Use compartmental modeling (e.g., INCA software) to quantify flux rates. Key considerations:

  • Ensure isotopic steady-state by pre-incubating cells with labeled media.
  • Normalize data to internal standards (e.g., uniformly labeled cell extracts).
  • Address isotopic dilution effects in high-turnover pathways .

Q. How can researchers mitigate challenges in quantifying low-abundance ¹³C₆/¹⁵N-labeled peptides amid complex biological matrices?

Enrich peptides via immunoprecipitation or size-exclusion chromatography prior to LC-MS/MS. Use parallel reaction monitoring (PRM) for targeted quantification, optimizing collision energies for labeled fragments. For untargeted workflows, apply stable isotope probabilistic labeling (SIPL) algorithms to distinguish natural abundance ¹³C from enriched signals .

Data Contradiction & Validation

Q. How should researchers address conflicting δ¹³C values reported for this compound across different studies?

Cross-validate results using orthogonal methods:

  • Compare IRMS data with NMR-based isotopic profiling.
  • Re-analyze samples via EA-IRMS after acid hydrolysis to isolate norleucine. Contradictions often stem from incomplete Fmoc deprotection or microbial degradation during storage. Store the compound at –20°C under desiccation and validate stability via annual re-testing .

Q. What statistical approaches are recommended for interpreting small δ¹⁵N differences (<5‰) in tracer experiments?

Apply mixed-effects models to account for biological variability and technical noise. Use bootstrapping to estimate confidence intervals for isotopic enrichment ratios. For ecological studies, combine ANOVA with post hoc tests (e.g., Tukey HSD) to discern significant differences in ¹⁵N recovery rates .

Methodological Best Practices

Q. What protocols ensure reproducible synthesis of (S)-N-Fmoc-L-norleucine-¹³C₆,¹⁵N?

Follow a stepwise SPPS protocol:

  • Activate Fmoc-¹³C₆,¹⁵N-norleucine with HBTU/DIPEA in DMF.
  • Couple to resin-bound peptides for 2 hr at 25°C.
  • Deprotect with 20% piperidine/DMF (2 × 5 min). Validate each step via Kaiser test and LC-MS .

Q. How can isotopic cross-talk be minimized in dual ¹³C/¹⁵N labeling studies?

Use high-resolution mass spectrometers (Orbitrap/Q-TOF) to resolve ¹³C/¹⁵N overlap. For MS/MS, select precursor ions with >5 ppm mass accuracy. In LC-IRMS, pre-separate ¹³CO₂ and ¹⁵N₂ using gas chromatography columns to avoid signal interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.